![molecular formula C10H12O3 B14735320 [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 6578-76-3](/img/structure/B14735320.png)
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring fused with a phenyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of phenylacetaldehyde with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Phenylacetic acid or phenylacetaldehyde.
Reduction: 2-Phenyl-1,3-dioxolane.
Substitution: 2-Phenyl-1,3-dioxolan-4-yl chloride or bromide.
科学的研究の応用
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds such as:
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]acetate: Similar structure but with an acetate group instead of a methanol moiety.
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]amine: Contains an amine group instead of a hydroxyl group.
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]chloride: Contains a chloride group instead of a hydroxyl group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and applications
特性
CAS番号 |
6578-76-3 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
[(2R,4R)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChIキー |
AUDDNHGBAJNKEH-NXEZZACHSA-N |
異性体SMILES |
C1[C@H](O[C@@H](O1)C2=CC=CC=C2)CO |
正規SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


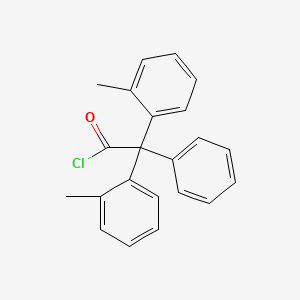

![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
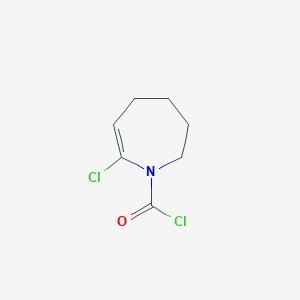
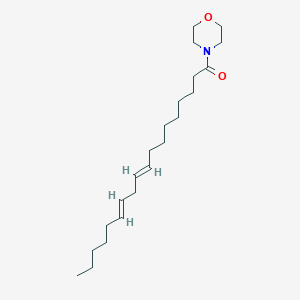
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

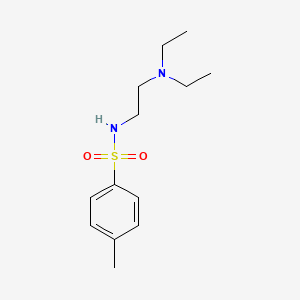
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
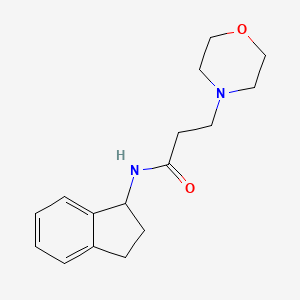
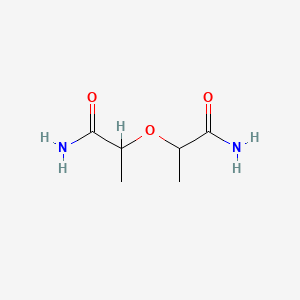
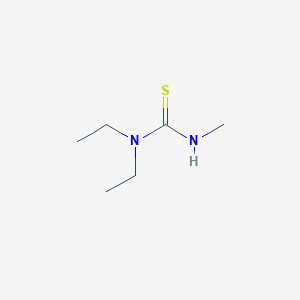

![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
